molecular formula C19H20BrNO2 B1226468 1-(4-Bromophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

1-(4-Bromophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

Cat. No. B1226468
M. Wt: 374.3 g/mol
InChI Key: GBENPFHLRCFAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is a stilbenoid.

Scientific Research Applications

Photophysics and Photochemistry

  • The photophysics of a related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (TPMK), has been studied, showing solvent effects on excited state lifetimes and insights into excited state properties (Morlet-Savary et al., 2008).

Synthesis and Antidepressive Activity

  • Synthesis of derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from related bromophenyl propanones and their potential antidepressant activities have been explored (Tao Yuan, 2012).

Crystal Structure Analysis

  • Research on 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, a similar compound, has led to insights into crystal structures, molecular conformations, and the spatial arrangement of morpholine rings and butadiene groups (Ibiş et al., 2010).

Asymmetric Synthesis Studies

  • Investigations into the enantioselective reduction of similar compounds, such as 3-morpholin-4-yl-1-phenyl-1-propanone, provide insights into reaction mechanisms and potential applications in synthesizing antidepressant drugs (Choi et al., 2010).

Inhibition of Acetylcholinesterase

  • Studies have shown that related compounds like 1-phenoxy-2-propanone exhibit inhibitory effects on acetylcholinesterase, which is significant for understanding the interaction with biological enzymes (Dafforn et al., 1982).

Antifungal Activities

  • Derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including 4-bromophenyl variants, have been evaluated for broad-spectrum antifungal activities against yeast and molds, showing potential for pharmaceutical development (Buchta et al., 2004).

properties

Product Name

1-(4-Bromophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one

InChI

InChI=1S/C19H20BrNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18H,10-14H2

InChI Key

GBENPFHLRCFAOS-UHFFFAOYSA-N

SMILES

C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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